4-Chloro-4'-methylbenzophenone
CAS No.: 5395-79-9
Cat. No.: VC21331921
Molecular Formula: C14H11ClO
Molecular Weight: 230.69 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 5395-79-9 |
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Molecular Formula | C14H11ClO |
Molecular Weight | 230.69 g/mol |
IUPAC Name | (4-chlorophenyl)-(4-methylphenyl)methanone |
Standard InChI | InChI=1S/C14H11ClO/c1-10-2-4-11(5-3-10)14(16)12-6-8-13(15)9-7-12/h2-9H,1H3 |
Standard InChI Key | MRIBPIAKCVDXLY-UHFFFAOYSA-N |
SMILES | CC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Cl |
Canonical SMILES | CC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Cl |
Introduction
Chemical Structure and Properties
Molecular Characteristics
4-Chloro-4'-methylbenzophenone features a central carbonyl group flanked by two phenyl rings. The para position of one ring bears a chlorine atom, while the para position of the other ring contains a methyl group. This substitution pattern significantly influences its chemical behavior and reactivity.
Physical Properties
The compound exhibits physical properties typical of substituted benzophenones. It is a crystalline solid with limited water solubility but good solubility in organic solvents like dichloromethane, chloroform, and alcohols. The presence of the chlorine substituent enhances its lipophilicity, which affects its distribution in biological systems and environmental matrices.
Spectroscopic Properties
The spectroscopic profile of 4-Chloro-4'-methylbenzophenone includes characteristic absorption bands in infrared spectroscopy due to its carbonyl group and aromatic rings. In nuclear magnetic resonance (NMR) spectroscopy, the compound shows distinctive patterns for the aromatic protons and the methyl group, facilitating its identification and purity analysis.
Synthesis and Preparation Methods
Friedel-Crafts Acylation
The most common method for synthesizing 4-Chloro-4'-methylbenzophenone is through Friedel-Crafts acylation. This reaction typically involves 4-chlorobenzoyl chloride and toluene in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl3). The reaction proceeds as follows:
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4-Chlorobenzoyl chloride reacts with toluene in the presence of AlCl3
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The reaction is typically conducted in dichloromethane at low temperatures (usually below 45°C)
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The electrophilic aromatic substitution occurs preferentially at the para position of toluene due to the directing effect of the methyl group
The reaction conditions must be carefully controlled to manage the exothermic nature of the process and to optimize yield and selectivity.
Industrial Production Methods
In industrial settings, the synthesis of 4-Chloro-4'-methylbenzophenone often employs continuous flow reactors rather than batch processes. This approach offers several advantages:
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Better temperature control, which is critical for the exothermic Friedel-Crafts reaction
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Improved mixing efficiency, ensuring uniform reaction conditions
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Enhanced product quality and consistency
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Higher throughput and production efficiency
Chemical Reactions
Types of Reactions
4-Chloro-4'-methylbenzophenone undergoes various chemical transformations due to its reactive functional groups. The main types of reactions include:
Oxidation Reactions
The compound can be oxidized to form corresponding carboxylic acids or other oxidized products. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction Reactions
Reduction of 4-Chloro-4'-methylbenzophenone can yield alcohols or hydrocarbons, depending on the reducing agent and conditions employed. Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly used for these transformations.
Substitution Reactions
The chlorine atom in the compound is susceptible to nucleophilic substitution reactions. Various nucleophiles, including alkoxides and amines, can replace the chlorine atom under appropriate conditions. These reactions typically require basic conditions and can be performed with reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Photochemical Behavior
4-Chloro-4'-methylbenzophenone exhibits interesting photochemical properties characteristic of benzophenones. When exposed to ultraviolet radiation, it can form radicals that lead to the formation of benzopinacols and other products. This photochemical reactivity has implications for its applications and stability.
Biological Activity and Applications
Biochemical Properties
4-Chloro-4'-methylbenzophenone plays significant roles in biochemical reactions, particularly in photochemical processes. The compound can form radicals in the presence of ultraviolet radiation, potentially leading to interactions with biomolecules.
Cellular Effects
Studies have shown that 4-Chloro-4'-methylbenzophenone can influence various cellular processes. It may affect cell signaling pathways, gene expression, and cellular metabolism. Exposure to this compound has been associated with changes in the expression of genes involved in stress responses and metabolic pathways.
Applications in Scientific Research
4-Chloro-4'-methylbenzophenone has found diverse applications in scientific research:
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It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals
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The compound is used as a probe in biochemical studies to investigate enzyme activities and protein interactions
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It has been explored for potential applications in drug development, particularly in the design of anti-inflammatory and anticancer agents
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In materials science, it contributes to the development of polymers, coatings, and other functional materials
Toxicological Profile
Toxicity Assessment
Recent toxicological studies have provided insights into the potential health risks associated with 4-Chloro-4'-methylbenzophenone:
Acute Toxicity
In silico methods have predicted an LD50 value ranging from approximately 170 mg/kg to 345 mg/kg, suggesting moderate acute toxicity levels.
Genotoxicity
Preliminary assessments indicate a moderate risk of DNA damage, necessitating further investigation into the compound's genotoxic potential.
Organ-Specific Effects
Research has revealed varying probabilities of adverse effects on different organ systems upon exposure to 4-Chloro-4'-methylbenzophenone, as summarized in Table 1:
Table 1: Probability of Adverse Effects on Different Organ Systems
Organ System | Probability of Adverse Effects (%) |
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Gastrointestinal | 90% |
Lungs | 80% |
Cardiovascular | 39% |
Blood | 33% |
Kidneys | 15% |
Liver | 17% |
This data illustrates the differential susceptibility of various organ systems to potential toxic effects of the compound.
Comparison with Similar Compounds
Structural Analogs
Several compounds share structural similarities with 4-Chloro-4'-methylbenzophenone, including:
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4-Chloro-4'-methoxybenzophenone
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4-Chloro-3'-methylbenzophenone
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4-Chloro-2-methylbenzophenone
Comparative Properties
4-Chloro-4'-methylbenzophenone exhibits unique properties compared to its analogs due to its specific substitution pattern. These differences manifest in various aspects:
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Reactivity profiles in chemical transformations
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Stability under different environmental conditions
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Biological activities and interactions with biomolecules
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Physical properties such as melting point and solubility
The compound's distinct characteristics make it suitable for specific applications in organic synthesis and material science.
Synthetic Relationship to 4-Chloro-4'-hydroxybenzophenone
While 4-Chloro-4'-methylbenzophenone itself is typically synthesized through Friedel-Crafts acylation, the related compound 4-Chloro-4'-hydroxybenzophenone can be prepared through a different route involving methyl-phenoxide and parachlorobenzoyl chloride. This synthesis uses chlorobenzene as a solvent and proceeds through a Friedel-Craft reaction followed by demethylation . Understanding these synthetic relationships helps in developing more efficient production methods for these valuable intermediates.
Current Research and Future Directions
Recent Developments
Current research on 4-Chloro-4'-methylbenzophenone focuses on:
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Developing more efficient and environmentally friendly synthesis methods
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Exploring its potential applications in medicinal chemistry, particularly as an intermediate in drug synthesis
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Investigating its photochemical properties for potential applications in materials science and photocatalysis
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Assessing its environmental impact and developing strategies for its safe handling and disposal
Research Gaps and Opportunities
Despite the growing body of knowledge about 4-Chloro-4'-methylbenzophenone, several areas require further investigation:
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Comprehensive toxicological studies to better understand its health and environmental impacts
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Detailed mechanistic studies of its interactions with biological systems
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Development of novel applications based on its unique chemical properties
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Exploration of sustainable and green chemistry approaches for its synthesis and utilization
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